molecular formula C13H8F3NO3 B1443929 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid CAS No. 1258625-90-9

3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid

Cat. No.: B1443929
CAS No.: 1258625-90-9
M. Wt: 283.2 g/mol
InChI Key: WZYOHOOYOJDATP-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Scientific Research Applications

3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid has diverse applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid was not found, compounds with similar structures can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They can also be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted using diethyl ether and purified through distillation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)isonicotinic acid
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison: Compared to these similar compounds, 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOHOOYOJDATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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